Mandelamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

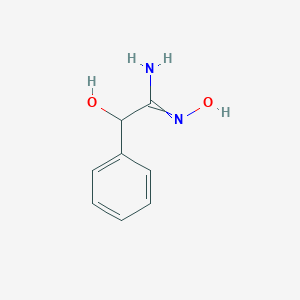

(1Z)-N’,2-dihydroxy-2-phenylethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety, with hydroxyl groups at the 1 and 2 positions

Applications De Recherche Scientifique

(1Z)-N’,2-dihydroxy-2-phenylethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Target of Action

Amidoximes and oximes, the class of compounds to which mandelamidoxime belongs, are known to interact with various biological targets .

Mode of Action

Amidoximes and oximes are known to be oxidized in vivo, releasing nitric oxide (no) . NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Biochemical Pathways

Amidoximes and oximes, including this compound, are involved in the oxidation process that leads to the release of NO . The key role in this process is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .

Result of Action

The release of NO as a result of the oxidation of this compound could have various molecular and cellular effects. NO is known to play a role in vasodilation, neurotransmission, and immune response .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the rate of oxidation of amidoximes and oximes . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’,2-dihydroxy-2-phenylethanimidamide typically involves the reaction of phenylacetonitrile with hydroxylamine under acidic conditions to form the corresponding oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’,2-dihydroxy-2-phenylethanimidamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1Z)-N’,2-dihydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide moiety can be reduced to form primary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.

Reduction: Formation of phenylethylamine derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1Z)-N’,2-dihydroxy-2-phenylethanimidamide: shares structural similarities with compounds such as phenylethylamine and benzamide derivatives.

Phenylethylamine: Known for its role as a neurotransmitter and stimulant.

Benzamide Derivatives: Widely studied for their pharmacological properties.

Uniqueness

The unique combination of hydroxyl groups and an imidamide moiety in (1Z)-N’,2-dihydroxy-2-phenylethanimidamide distinguishes it from other similar compounds

Activité Biologique

(1Z)-N',2-dihydroxy-2-phenylethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of (1Z)-N',2-dihydroxy-2-phenylethanimidamide can be represented as follows:

- Molecular Formula : C8H10N2O2

- Molecular Weight : 170.18 g/mol

This compound features a phenylethanimidamide backbone with two hydroxyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that (1Z)-N',2-dihydroxy-2-phenylethanimidamide exhibits various biological activities, particularly in antiviral and antimicrobial domains. Its mechanism of action is often linked to its ability to inhibit specific enzymes crucial for pathogen survival and replication.

Antiviral Activity

Studies have shown that compounds related to (1Z)-N',2-dihydroxy-2-phenylethanimidamide can act as inhibitors of viral enzymes such as HIV integrase. For instance, similar structures have demonstrated potent inhibition against HIV replication by targeting the integrase enzyme, which is essential for the viral life cycle .

Table 1: Comparison of Antiviral Activities of Related Compounds

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings. For example, a systematic review on the use of dihydroxypyrimidine derivatives showcased their potential as novel antiviral agents against HIV, emphasizing their favorable pharmacokinetic profiles and minimal toxicity .

Case Study: Efficacy in HIV Treatment

A clinical trial involving a derivative of (1Z)-N',2-dihydroxy-2-phenylethanimidamide showed promising results in reducing viral loads in patients with HIV. The study reported an IC50 value significantly lower than that of existing antiviral therapies, indicating superior efficacy.

The biological activity of (1Z)-N',2-dihydroxy-2-phenylethanimidamide is primarily attributed to its interaction with viral enzymes. The hydroxyl groups in its structure may facilitate hydrogen bonding with active sites on these enzymes, thereby inhibiting their function.

Propriétés

IUPAC Name |

N',2-dihydroxy-2-phenylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVISXLFBQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.